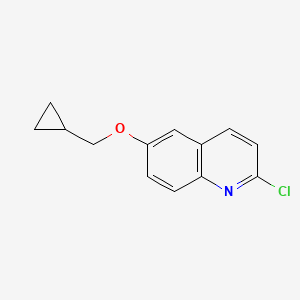

2-Chloro-6-(cyclopropylmethoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(cyclopropylmethoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-13-6-3-10-7-11(4-5-12(10)15-13)16-8-9-1-2-9/h3-7,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCQYTGNNZMYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Cyclopropylmethoxy Quinoline

General Synthetic Strategies for Substituted Quinolines

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide variety of substituted derivatives. These classical methods, along with modern catalytic approaches, form the foundation for the synthesis of complex quinolines like 2-Chloro-6-(cyclopropylmethoxy)quinoline.

Cyclization Reactions in Quinoline Synthesis

Cyclization reactions are the most traditional and widely used methods for assembling the quinoline core. These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-ketoesters, or glycerol, followed by an acid-catalyzed cyclization and aromatization.

Key classical cyclization strategies applicable to quinoline synthesis include:

Skraup Synthesis : This reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene). The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid, such as hydrochloric acid or a Lewis acid.

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the condensation of anilines with 1,3-dicarbonyl compounds.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically catalyzed by a base or acid.

For the targeted synthesis of a precursor to this compound, a logical starting material for these reactions would be 4-(cyclopropylmethoxy)aniline . The presence of the electron-donating cyclopropylmethoxy group at the para-position of the aniline would direct the cyclization to form the desired 6-substituted quinoline framework.

| Reaction Name | Key Reactants | Typical Conditions | Relevance to Target Compound |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Could utilize 4-(cyclopropylmethoxy)aniline to form the 6-(cyclopropylmethoxy)quinoline core. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | Offers a more versatile route than Skraup for introducing substituents. |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Acid Catalyst (e.g., H₂SO₄) | Primarily for 2,4-disubstituted quinolines. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Methylene (B1212753) Ketone | Acid or Base Catalyst | Requires a pre-functionalized benzene (B151609) ring. |

Palladium-Catalyzed Coupling Reactions for Quinoline Derivatives

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for the construction and functionalization of heterocyclic systems like quinoline. ijpcbs.comevitachem.com These methods offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-catalyzed approaches can be employed in several ways:

Construction of the Quinoline Ring : Intramolecular C-H alkenylation or Heck reactions of suitably substituted anilines can lead to the formation of the quinoline or dihydroquinoline core. ijpcbs.com

Functionalization of Pre-formed Quinolines : Reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce substituents onto a pre-existing quinoline ring, such as 6-iodoquinoline or 6-bromoquinoline. mdpi.com For instance, a 6-iodoquinoline could potentially be coupled with an appropriate amine or alcohol under palladium catalysis to introduce a desired functional group.

A plausible palladium-catalyzed strategy for synthesizing the 6-(cyclopropylmethoxy)quinoline core could involve the aminocarbonylation of 6-iodoquinoline, followed by further transformations. mdpi.com

Vilsmeier-Haack Cyclization Approaches to 2-Chloro-3-Formylquinolines

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.comiaamonline.org When applied to N-arylacetamides, it serves as a powerful tool for the one-pot synthesis of 2-chloro-3-formylquinolines. googleapis.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The general mechanism involves the reaction of an N-arylacetamide with the Vilsmeier reagent, leading to an electrophilic cyclization onto the activated aromatic ring, followed by chlorination and formylation. This method is particularly relevant as it directly installs the chlorine atom at the 2-position, a key feature of the target compound. The reaction is often regioselective, and the presence of electron-donating groups on the N-aryl ring facilitates the cyclization. googleapis.com

A direct and efficient synthetic route to a precursor for the target molecule would involve the Vilsmeier-Haack cyclization of N-(4-(cyclopropylmethoxy)phenyl)acetamide . This would be expected to yield This compound-3-carbaldehyde , which can then be de-formylated to provide the desired this compound.

Targeted Synthesis of 2-Chloroquinoline (B121035) Frameworks

The 2-chloroquinoline moiety is a valuable synthetic handle, as the chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions. Therefore, targeted methods for its introduction are of significant interest.

Introduction of Chlorine at the 2-Position of the Quinoline Ring

The most common and established method for introducing a chlorine atom at the 2-position of the quinoline ring is through the chlorination of the corresponding quinolin-2(1H)-one (also known as a carbostyril).

This transformation is typically achieved using standard chlorinating agents:

Phosphorus Oxychloride (POCl₃) : Heating a quinolin-2-one with excess POCl₃ is a classic and effective method for converting the carbonyl group into a chloride.

Phosphorus Pentachloride (PCl₅) : This reagent can also be used, often in combination with POCl₃.

Therefore, a viable synthetic pathway to this compound would first involve the synthesis of 6-(cyclopropylmethoxy)quinolin-2(1H)-one via one of the classical cyclization methods (e.g., Conrad-Limpach-Knorr synthesis using 4-(cyclopropylmethoxy)aniline and a β-ketoester). The resulting quinolin-2-one would then be treated with a chlorinating agent like POCl₃ to yield the final product.

Another novel approach involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent, which directly affords 2-chloroquinolines. wikipedia.org

| Starting Material | Reagent(s) | Product | Description |

|---|---|---|---|

| 6-(cyclopropylmethoxy)quinolin-2(1H)-one | POCl₃ or PCl₅/POCl₃ | This compound | Standard method involving chlorination of the corresponding quinolinone. |

| 2-Vinyl-4-(cyclopropylmethoxy)aniline | Diphosgene, Acetonitrile | This compound | A direct synthesis from a substituted 2-vinylaniline. |

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the quinoline ring, which is crucial for building molecular complexity. The electronic properties of the existing substituents heavily influence the position of further reactions.

In this compound:

The chlorine atom at C-2 deactivates the pyridine (B92270) ring towards electrophilic substitution but activates the position for nucleophilic aromatic substitution (SₙAr). This allows the chlorine to be replaced by nucleophiles such as amines, alcohols, or thiols.

The cyclopropylmethoxy group at C-6 is an electron-donating group, which activates the benzene ring (carbocyclic ring) towards electrophilic aromatic substitution. It would primarily direct incoming electrophiles to the C-5 and C-7 positions.

Directed metalation strategies, using reagents like lithium amides (e.g., LDA) or magnesium/zinc amides, can achieve regioselective deprotonation followed by quenching with an electrophile, although the directing effects of the existing substituents would need to be carefully considered.

Integration of the Cyclopropylmethoxy Moiety into the Quinoline Scaffold

The introduction of the cyclopropylmethoxy group onto the quinoline core is a critical step in the synthesis of the target compound. This is typically achieved through etherification reactions, with the Williamson ether synthesis being a prominent and widely applicable method.

Alkoxylation and Ether Formation Reactions

Alkoxylation, specifically the formation of an ether linkage, is a fundamental transformation in organic synthesis. The Williamson ether synthesis is a classic and reliable method that involves the reaction of an alkoxide with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org The reaction is initiated by deprotonating an alcohol to form a more nucleophilic alkoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.comyoutube.com

For this reaction to be efficient, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com The choice of base for deprotonating the alcohol is also crucial; strong bases like sodium hydride (NaH) are often used to ensure complete formation of the alkoxide. youtube.com The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide without hindering the nucleophilicity of the anion.

Specific Approaches for Cyclopropylmethoxy Substitution at Position 6

To synthesize this compound, a common strategy involves the etherification of a 6-hydroxyquinoline precursor. The synthesis can be envisioned in two main steps: the formation of the 2-chloro-6-hydroxyquinoline scaffold, followed by the introduction of the cyclopropylmethoxy group.

A plausible synthetic route would start with the preparation of 6-hydroxyquinolin-2(1H)-one. This intermediate can then be chlorinated at the 2-position using a reagent like phosphorus oxychloride (POCl₃) to yield 2-chloro-6-hydroxyquinoline. The subsequent and final step is the Williamson ether synthesis. The 2-chloro-6-hydroxyquinoline is treated with a strong base, such as sodium hydride, to deprotonate the hydroxyl group at the 6-position, forming a sodium phenoxide intermediate. This nucleophilic intermediate is then reacted with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, to afford the final product, this compound.

The table below outlines the key reactants and reagents for this specific transformation.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Chloro-6-hydroxyquinoline | Cyclopropylmethyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound |

Derivatization and Structural Modifications of this compound

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogues. The presence of the reactive chlorine atom at the 2-position is particularly advantageous, as it is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov

Functional Group Interconversions for Analog Synthesis

The chlorine atom at the 2-position of the quinoline ring is an excellent leaving group, facilitating its replacement by a variety of nucleophiles. This allows for extensive derivatization to explore the chemical space around the core scaffold. Common nucleophiles used in these reactions include amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, and 2-alkoxy quinoline derivatives, respectively.

For instance, reaction with various primary or secondary amines can generate a library of 2-aminoquinoline analogues. Similarly, treatment with thiols can provide access to 2-thioether derivatives. These nucleophilic substitution reactions are often catalyzed by a base and may require elevated temperatures to proceed to completion.

The following table provides examples of potential functional group interconversions at the 2-position of this compound.

| Starting Material | Reagent/Nucleophile | Resulting Functional Group at C2 | Product Class |

| This compound | R-NH₂ (Primary Amine) | -NHR | 2-Aminoquinoline Derivative |

| This compound | R₂NH (Secondary Amine) | -NR₂ | 2-Aminoquinoline Derivative |

| This compound | R-SH (Thiol) | -SR | 2-Thioetherquinoline Derivative |

| This compound | R-OH (Alcohol) / Base | -OR | 2-Alkoxyquinoline Derivative |

Design of Analogues for Structure-Activity Relationship Exploration

The systematic modification of a lead compound is a cornerstone of drug discovery, aimed at elucidating the structure-activity relationship (SAR). The goal is to identify which parts of the molecule are essential for its biological activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

For this compound, SAR exploration would involve synthesizing analogues with modifications at various positions. The 2-position, as discussed, is a prime site for introducing a diverse range of substituents to probe interactions with biological targets. nih.gov For example, introducing different amine substituents at this position can explore the effects of hydrogen bonding, size, and basicity on activity. acs.org

Modifications are not limited to the 2-position. The cyclopropylmethoxy group at the 6-position can also be altered. For instance, the cyclopropyl (B3062369) ring could be replaced with other small cycloalkyl or branched alkyl groups to investigate the impact of sterics and lipophilicity in this region. Furthermore, other positions on the quinoline ring could be substituted, if synthetically accessible, to build a comprehensive SAR model. rsc.org

A hypothetical SAR study might generate a data table like the one below, correlating structural modifications with a measure of biological activity (e.g., IC₅₀, the half-maximal inhibitory concentration).

| Compound ID | Modification at C2 | Modification at C6-ether | Biological Activity (IC₅₀, µM) |

| Lead | -Cl | -OCH₂-cPr | 1.5 |

| Analog 1a | -NHCH₃ | -OCH₂-cPr | 0.8 |

| Analog 1b | -N(CH₃)₂ | -OCH₂-cPr | 1.2 |

| Analog 1c | -NH(CH₂)₂OH | -OCH₂-cPr | 0.5 |

| Analog 2a | -Cl | -OCH(CH₃)₂ | 3.2 |

| Analog 2b | -Cl | -OCH₂-cBu | 2.5 |

This data is hypothetical and for illustrative purposes only.

Such a systematic approach allows researchers to deduce key pharmacophoric features and guide the design of more potent and selective compounds. nih.gov

Advanced Spectroscopic and Structural Characterization Studies of 2 Chloro 6 Cyclopropylmethoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. rsc.org For 2-Chloro-6-(cyclopropylmethoxy)quinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline (B57606) core and the aliphatic protons of the cyclopropylmethoxy substituent.

The aromatic region is predicted to display a pattern characteristic of a 2,6-disubstituted quinoline. Based on data for 2-chloroquinoline (B121035) and 6-methoxyquinoline, the protons H-3 and H-4 on the pyridine (B92270) ring would appear as doublets, mutually coupled. chemicalbook.comchemicalbook.com The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would form a distinct system. H-8 is typically shifted downfield due to its proximity to the nitrogen atom. H-5 would likely appear as a doublet, and H-7 as a doublet of doublets, showing coupling to both H-5 and H-8.

The cyclopropylmethoxy group protons have characteristic chemical shifts. nih.govdocbrown.info The two methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected to appear as a doublet. The single methine proton on the cyclopropyl (B3062369) ring (-CH-) would be a complex multiplet due to coupling with the four methylene protons of the ring. The two pairs of diastereotopic methylene protons on the cyclopropyl ring (cis and trans to the methoxy (B1213986) group) would appear as two separate multiplets in the upfield region of the spectrum, a signature feature of the cyclopropane (B1198618) ring. nih.govdocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~ 7.3 - 7.5 | d |

| H-4 | ~ 7.9 - 8.1 | d |

| H-5 | ~ 7.2 - 7.4 | d |

| H-7 | ~ 7.4 - 7.6 | dd |

| H-8 | ~ 7.9 - 8.1 | d |

| O-CH₂ | ~ 3.9 - 4.1 | d |

| Cyclopropyl-CH | ~ 1.2 - 1.4 | m |

| Cyclopropyl-CH₂ | ~ 0.6 - 0.8 | m |

Note: Predicted values are based on analogous compounds and standard substituent effects. 'd' denotes doublet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, a total of 13 distinct carbon signals are expected: 9 for the quinoline core and 4 for the cyclopropylmethoxy group.

The chemical shifts for the quinoline carbons are influenced by the electron-withdrawing chloro group at C-2 and the electron-donating cyclopropylmethoxy group at C-6. The C-2 carbon, bonded to both chlorine and nitrogen, is expected to be significantly downfield. nih.govresearchgate.net The carbon atoms of the benzene ring (C-5, C-6, C-7, C-8, C-4a, C-8a) have shifts influenced by the ether linkage at C-6. chemicalbook.com The C-6 carbon, directly attached to the oxygen, would be shifted downfield compared to an unsubstituted quinoline, while adjacent carbons may experience slight shielding. nih.gov The carbons of the cyclopropylmethoxy group are expected in the aliphatic region, with the methylene carbon (-O-CH₂-) typically appearing around 60-75 ppm and the cyclopropyl carbons appearing significantly upfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-2 | ~ 150 - 152 |

| C-3 | ~ 122 - 124 |

| C-4 | ~ 136 - 138 |

| C-4a | ~ 127 - 129 |

| C-5 | ~ 105 - 107 |

| C-6 | ~ 157 - 159 |

| C-7 | ~ 122 - 124 |

| C-8 | ~ 130 - 132 |

| C-8a | ~ 144 - 146 |

| O-CH₂ | ~ 72 - 74 |

| Cyclopropyl-CH | ~ 10 - 12 |

Note: Predicted values are based on analogous compounds like 2-chloroquinoline and 6-methoxyquinoline. nih.govresearchgate.netchemicalbook.com Some assignments may be interchangeable.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton coupling relationships. Key expected cross-peaks would appear between H-3 and H-4, and among the aromatic protons H-5, H-7, and H-8, confirming their positions relative to each other. Within the side chain, COSY would show correlations between the O-CH₂ protons and the cyclopropyl-CH proton, as well as between the cyclopropyl-CH and the cyclopropyl-CH₂ protons, establishing the connectivity of the entire cyclopropylmethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. docbrown.info It allows for the definitive assignment of each carbon that bears protons. For example, the proton signal predicted at ~3.9-4.1 ppm would show a cross-peak to the carbon signal at ~72-74 ppm, assigning them as the O-CH₂ group. Similarly, all other C-H pairs in the molecule would be identified.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the O-CH₂ protons would show a correlation to the C-6 carbon, confirming the attachment point of the ether side chain to the quinoline ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pathways of a compound, which aids in its structural confirmation. The molecular formula for this compound is C₁₃H₁₂ClNO.

The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Table 3: Predicted Molecular Ion Data

| Species | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₁₃H₁₂³⁵ClNO | 233.0607 |

Electron impact (EI) ionization would cause the molecule to fragment in predictable ways. Key fragmentation pathways for ethers often involve cleavage of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond. libretexts.orgwhitman.edu For quinolines, a common fragmentation is the loss of HCN from the heterocyclic ring. nih.gov

Expected fragmentation patterns include:

Loss of the cyclopropylmethyl radical (•C₄H₇) via alpha-cleavage.

Loss of a cyclopropyl radical (•C₃H₅).

Cleavage of the ether bond to lose the entire C₄H₇O side chain.

Subsequent loss of HCN from the quinoline ring fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals from the cyclopropyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Specific cyclopropyl C-H stretching vibrations are often seen at higher frequencies within this range, sometimes above 3000 cm⁻¹. docbrown.infoacs.org

C=C and C=N Stretching: Strong absorptions from the quinoline aromatic ring system are expected in the 1500-1650 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the aryl-alkyl ether linkage is predicted to appear in the 1200-1275 cm⁻¹ range.

Cyclopropyl Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibration absorption bands, often found near 1000-1020 cm⁻¹. docbrown.infoacs.org

C-Cl Stretching: The vibration for the C-Cl bond is expected in the fingerprint region, typically between 700-850 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can give information about the substitution pattern on the aromatic ring.

Table 4: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2870 - 3020 |

| C=C / C=N Aromatic Stretch | 1500 - 1650 |

| Asymmetric C-O-C Stretch | 1200 - 1275 |

| Cyclopropyl Ring Deformation | ~ 1020 |

| C-Cl Stretch | 700 - 850 |

Note: Predicted values are based on data for 2-chloroquinoline and compounds containing cyclopropyl ether moieties. acs.orgnist.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of a closely related structure, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline , provides valuable insight into the likely solid-state conformation.

For the analogue, the crystal structure reveals that the quinoline ring system is essentially planar. The cyclopropyl ring is oriented at a significant dihedral angle with respect to this plane. This suggests that in the solid state, the cyclopropyl group in this compound would also be positioned out of the plane of the aromatic system, connected via the flexible methylene ether linkage. The molecular packing in such crystals is typically governed by van der Waals forces and, in some cases, weak intermolecular interactions like C-H···N or C-H···Cl hydrogen bonds. The solid-state structure of the analogue shows molecules packed in layers. A similar packing arrangement could be anticipated for the title compound.

Table 5: Crystallographic Data for Analogue Compound 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

| Parameter | Value |

|---|---|

| Formula | C₁₃H₉ClF₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8482 (19) |

| b (Å) | 5.0534 (8) |

| c (Å) | 18.048 (3) |

| β (°) | 107.503 (17) |

| Volume (ų) | 1204.5 (3) |

Data obtained for analogue compound 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline provides a model for potential solid-state characteristics.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloroquinoline |

| 6-methoxyquinoline |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of this compound. Consequently, detailed information regarding its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, is not available.

Analysis of related quinoline derivatives often reveals common packing motifs. For instance, studies on other substituted 2-chloroquinolines have shown the presence of various intermolecular interactions, including those involving the chlorine atom (Cl…Cl and C-H…Cl) and π-π stacking between the quinoline ring systems. nih.gov However, without experimental crystallographic data for this compound, any discussion of its specific packing arrangement remains speculative.

Conformational Analysis in the Crystalline State

Similarly, due to the absence of crystal structure data for this compound, a definitive conformational analysis in the crystalline state cannot be provided. Such an analysis requires precise knowledge of the atomic coordinates and torsion angles within the crystal lattice, which are determined through X-ray diffraction studies.

For analogous structures, such as 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, the dihedral angle between the quinoline ring system and the cyclopropyl ring has been determined. nih.gov This type of information is crucial for understanding the three-dimensional arrangement of the molecule in the solid state. However, the electronic and steric differences between a trifluoromethyl group and a cyclopropylmethoxy group mean that direct extrapolation of conformational parameters is not scientifically rigorous.

Computational Chemistry and in Silico Investigations of 2 Chloro 6 Cyclopropylmethoxy Quinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Chloro-6-(cyclopropylmethoxy)quinoline, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. nih.gov This process involves finding the minimum energy conformation of the molecule, which is essential for understanding its reactivity and spectroscopic properties. The optimized structure provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, such as that from X-ray diffraction, to validate the computational model. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solid-state) values are expected but should be minimal for a reliable model. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its chemical reactivity and are extensively studied using DFT. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. schrodinger.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. researchgate.net This energy gap can be correlated with the electronic absorption spectra of the molecule, as it represents the lowest energy electronic excitation possible. schrodinger.com

The Molecular Electrostatic Potential (MEP) is another crucial descriptor derived from DFT calculations. It provides a visual representation of the charge distribution around the molecule, mapping electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This map is invaluable for predicting how the molecule will interact with other molecules, particularly biological targets like proteins or nucleic acids. nih.gov The negative potential regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.

Vibrational Frequency Calculations for Spectroscopic Interpretation

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. nih.gov These calculations determine the frequencies of the fundamental modes of vibration of the molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for the approximations inherent in the theoretical model and the effects of the experimental environment. nih.gov The assignments of these vibrational modes to specific atomic motions, such as stretching, bending, and wagging, are facilitated by analyzing the Potential Energy Distribution (PED). nih.gov This detailed assignment is crucial for interpreting experimental IR and Raman spectra, allowing for a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govamazonaws.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, such as this compound, and its biological target. nih.gov

Identification of Potential Binding Sites

The first step in molecular docking is to identify the potential binding sites on the target protein. These are typically pockets or grooves on the protein's surface that are complementary in shape and chemical nature to the ligand. The binding site of a known inhibitor or the active site of an enzyme is often used as the target for docking studies. nih.govnih.gov For instance, in studies of quinoline (B57606) derivatives as potential inhibitors, the binding sites of enzymes like HIV reverse transcriptase or cyclooxygenase-2 (COX-2) have been targeted. nih.govnih.gov The size and characteristics of the binding site, including the presence of specific amino acid residues, determine which ligands can bind effectively. nih.gov

Analysis of Binding Modes and Key Interacting Residues

Once a ligand is docked into a binding site, the resulting complex is analyzed to understand the binding mode and the key interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The analysis identifies the specific amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov For example, the quinoline ring might form pi-pi stacking interactions with aromatic residues, while the chloro and cyclopropylmethoxy groups could engage in hydrophobic or other specific interactions. The strength of these interactions is quantified by a scoring function, which provides an estimate of the binding affinity. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their molecular descriptors. mdpi.com

For a series of quinoline derivatives, a QSAR model would be built using a dataset of compounds with known biological activities. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. nih.gov Statistical methods, such as multiple linear regression or more advanced machine learning techniques, are then used to develop an equation that correlates these descriptors with the observed biological activity. researchgate.net

A statistically significant QSAR model can then be used to guide the design of new analogs of this compound with potentially improved activity. nih.gov The model can highlight which structural features are most important for the desired biological effect, providing valuable insights for lead optimization in drug discovery. mdpi.com

Table of Calculated Properties for this compound and Related Compounds

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP |

| This compound | C13H12ClNO | 233.06 | Not Available |

| 2-chloro-6-(trifluoromethoxy)quinoline | C10H5ClF3NO | 247.00117 | 3.9 |

| 2-chloro-6-(prop-2-yn-1-yloxy)quinoline | C12H8ClNO | 217.02943 | 3.2 |

| 2-chloro-6-iodo-quinoline | C9H5ClIN | 288.91553 | 3.4 |

| 2-chloro-N-(3-ethoxyphenyl)quinoline-6-carboxamide | C18H15ClN2O2 | 338.0822 | Not Available |

| 2-Chloroquinoline-3-carboxaldehyde | C10H6ClNO | 191.01379 | Not Available |

| 2-chloro-3-methylquinoline | C10H8ClN | 177.03453 | Not Available |

| 6-bromo-2-methylquinoline | C10H8BrN | 220.984 | Not Available |

| 2-chloronicotinic acid | C6H4ClNO2 | 156.99306 | Not Available |

| 4-amino-2-methylquinoline | C10H10N2 | 158.0844 | Not Available |

| 2-chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | 188.00162 | Not Available |

Feature Selection and Molecular Descriptor Calculation

Currently, there are no specific studies available that detail the feature selection and molecular descriptor calculation for this compound. In typical quantitative structure-activity relationship (QSAR) studies involving quinoline derivatives, a wide array of molecular descriptors would be calculated to quantitatively represent the physicochemical properties of the molecule. nih.gov These descriptors are generally categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

Predictive Model Development for Biological Activities

The development of predictive models for the biological activities of this compound is not present in the current body of scientific literature. Generally, such models are constructed using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov These models correlate the calculated molecular descriptors (independent variables) with the observed biological activity (dependent variable) of a series of related compounds.

For example, a QSAR model for a series of quinoline derivatives might predict their potential as inhibitors of a specific enzyme. nih.gov The robustness and predictive power of such models are rigorously evaluated through internal and external validation techniques. nih.gov While web-based tools and platforms exist for the general prediction of biological activities, specific, validated models for this compound have not been developed or published.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

There is no evidence of molecular dynamics (MD) simulations being performed to investigate the conformational sampling and binding stability of this compound. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule containing a cyclopropylmethoxy group, MD simulations would be instrumental in exploring its accessible conformations.

In the context of drug design, MD simulations are often employed to understand how a ligand like this compound might bind to a biological target, such as a protein receptor. These simulations can provide insights into the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the free energy of binding. nih.gov The dihedral angle between the quinoline ring and the cyclopropyl (B3062369) group would be a key parameter to observe in such simulations, as seen in studies of other cyclopropyl-containing quinolines. nih.gov However, without a known biological target or a specific research focus, such simulations for this compound have not been undertaken.

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 Chloro 6 Cyclopropylmethoxy Quinoline

Impact of the 2-Chloro Substituent on Biological Activity and Selectivity

The presence of a halogen atom, specifically chlorine, at the 2-position of the quinoline (B57606) scaffold is a critical determinant of the molecule's biological activity and selectivity profile. In medicinal chemistry, the introduction of a chloro group can significantly modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets.

Research on various quinoline derivatives has established that a 2-chloro substituent often serves as a key pharmacophoric element, contributing to the compound's potency. For instance, in the development of antitubercular agents, the 2-chloroquinoline (B121035) nucleus has been identified as a crucial group for activity against Mycobacterium tuberculosis. vulcanchem.com The electron-withdrawing nature of the chlorine atom can alter the electron density of the entire quinoline ring system, which may enhance binding affinity to target enzymes or receptors. This modification can lead to more potent inhibition of essential microbial proteins necessary for growth.

Moreover, the 2-chloro group can act as a synthetic handle for further molecular elaboration, allowing for the introduction of other functional groups to optimize activity and selectivity. However, its primary role in the SAR of many quinoline series is often linked to direct interactions within the target's active site. For example, in a series of quinoline derivatives designed as antimalarial agents, the 2-chloro substituent was found to be important for potency. The strategic placement of this halogen can lead to favorable interactions, such as halogen bonding, with amino acid residues in a protein's binding pocket, thereby stabilizing the drug-target complex.

The influence of the 2-chloro group on selectivity is also noteworthy. By altering the electronic and steric profile of the molecule, it can favor binding to one biological target over another. In the context of kinase inhibitors, for example, specific substitutions on the quinoline ring are known to govern selectivity among different kinase enzymes. While direct data for 2-Chloro-6-(cyclopropylmethoxy)quinoline is limited, SAR studies on related 2-chloroquinoline derivatives often show a marked increase in activity compared to their unsubstituted or 2-methoxy counterparts, underscoring the importance of this halogen substituent.

To illustrate the impact of substituents on biological activity, the following table presents data for a series of quinoline analogs evaluated for their α-glucosidase inhibitory activity.

| Compound | Substituent at R1 | Substituent at R2 | IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | -H | -H | >100 |

| Analog 2 | -Cl | -H | 55.2 |

| Analog 3 | -H | -OCH₃ | 78.5 |

| Analog 4 | -Cl | -OCH₃ | 42.1 |

Note: The data in this table is representative of general findings for quinoline derivatives from various studies and is intended for illustrative purposes to show the impact of chloro and methoxy (B1213986) substituents. It does not represent specific data for this compound.

Role of the 6-Cyclopropylmethoxy Group in Pharmacophore Recognition

The substituent at the 6-position of the quinoline ring plays a pivotal role in molecular recognition and binding affinity. The 6-cyclopropylmethoxy group in the subject compound is a composite substituent, and its influence can be understood by examining its distinct components: the cyclopropyl (B3062369) moiety and the ether linkage.

The cyclopropyl group is a unique structural motif frequently employed in drug design. Its incorporation into a molecule imparts several advantageous properties.

Steric Influence : As a small, rigid, and three-dimensional ring, the cyclopropyl group acts as a conformational constraint. This rigidity can lock the molecule into a specific, biologically active conformation, which can lead to more favorable, lower-energy binding to a receptor. By reducing the number of available conformations, the entropic penalty of binding is minimized, potentially increasing binding affinity. Its defined shape can also provide optimal steric interactions within a binding pocket, filling hydrophobic pockets without the conformational flexibility of a larger alkyl chain.

Electronic Properties : The cyclopropyl ring possesses unique electronic characteristics due to its significant ring strain and the nature of its carbon-carbon bonds, which have enhanced p-character. It can act as an electron-donating group through conjugation with adjacent π-systems, influencing the electronic environment of the quinoline ring. This modulation of the electronic landscape can be crucial for establishing specific interactions, such as π-π stacking or cation-π interactions, with the target protein. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in alkanes, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

The ether linkage (-O-) connecting the cyclopropylmethyl group to the quinoline scaffold at the 6-position is a key functional group in drug-receptor interactions.

Hydrogen Bonding : The oxygen atom of the ether is a hydrogen bond acceptor. This feature allows it to form crucial hydrogen bonds with hydrogen bond donor residues (e.g., the side chains of serine, threonine, or tyrosine) in the active site of a target protein. Such interactions are highly directional and contribute significantly to binding affinity and specificity.

Conformational Flexibility : Unlike more rigid linkers, the ether bond provides a degree of rotational flexibility. This allows the cyclopropylmethyl group to orient itself optimally within the binding pocket to maximize favorable interactions. This combination of a flexible linker and a rigid terminal group can be a powerful strategy in drug design.

In studies of various quinoline derivatives, the nature of the alkoxy group at positions 6 or 8 has been shown to be critical for activity. For example, in a series of quinolone antibacterial agents, 8-alkoxy substituents were found to provide potent activity while reducing side effects like phototoxicity compared to halogen substituents at the same position. This highlights the importance of the specific alkoxy group in fine-tuning both the pharmacodynamic and pharmacokinetic properties of the molecule.

Investigation of Key Pharmacophoric Elements within the Quinoline Scaffold

The quinoline ring system itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with diverse biological targets. Its fundamental pharmacophoric features are key to its versatility.

Aromatic System : The fused bicyclic aromatic structure provides a rigid, planar framework that is ideal for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. This hydrophobic interaction is often a primary driver of binding.

Nitrogen Atom : The nitrogen atom at position 1 of the quinoline ring is a key feature. It is a weak base and can act as a hydrogen bond acceptor. Depending on the local pH and its pKa, it can also become protonated, allowing for the formation of ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate in the target protein.

Pharmacophore modeling studies on various quinoline-based inhibitors frequently identify the aromatic rings and the nitrogen atom as essential features for biological activity. For example, a pharmacophore model developed for quinoline-based VEGFR-2 tyrosine kinase inhibitors identified two aromatic rings and a hydrogen bond acceptor as critical elements. Similarly, models for antimalarial quinolines targeting dihydrofolate reductase also highlight the importance of the aromatic core and hydrogen bond donors/acceptors for effective binding. The specific substitution pattern on the quinoline scaffold then fine-tunes the molecule's interaction with the unique features of its specific target.

Q & A

Q. What are the common synthetic routes for introducing substituents like cyclopropylmethoxy into quinoline derivatives?

Methodological Answer: The cyclopropylmethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, in the synthesis of 2-chloro-6-methoxyquinoline derivatives, the methoxy group is introduced using methanol and a strong base (e.g., KOtBu) under reflux conditions . For sterically hindered substituents like cyclopropylmethoxy, optimizing reaction parameters (e.g., temperature, solvent polarity) and using catalysts (e.g., CuI for Ullmann coupling) can improve yields. Key steps include:

- Halogenation at the 6-position of quinoline.

- Substitution using cyclopropylmethanol and a base (e.g., NaH or K2CO3) in polar aprotic solvents like DMF .

Table 1: Representative Reaction Conditions for Substituent Introduction

| Substrate | Reagent | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-6-iodoquinoline | Cyclopropylmethanol | KOtBu/THF, 343 K | 65–75 | |

| 6-Haloquinoline | Cyclopropylmethanol | NaH/DMF, 298 K | 50–60 |

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 2-Chloro-6-(cyclopropylmethoxy)quinoline?

Methodological Answer:

- 1H NMR : The cyclopropylmethoxy group shows characteristic signals:

- A triplet for the OCH2 group (δ ~3.8–4.2 ppm, J = 6–8 Hz).

- Multiplet peaks for cyclopropyl protons (δ ~0.6–1.2 ppm) .

- 13C NMR : The quaternary carbon of the cyclopropane appears at δ ~8–12 ppm.

- Mass Spectrometry (MS) : The molecular ion peak [M+H]+ should match the exact mass (e.g., C13H12ClNO2: 249.06 g/mol). Fragmentation patterns often include loss of Cl (m/z 214) or cyclopropylmethoxy (m/z 156) .

Q. What safety protocols are critical when handling chlorinated quinoline derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested against permeation by chlorinated compounds) and lab coats. Respiratory protection with P95 masks is recommended if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., HCl gas during synthesis) .

- Waste Disposal : Chlorinated quinolines require segregation as halogenated organic waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example:

- Weak intramolecular C–H···O/N interactions stabilize the cyclopropylmethoxy group’s orientation .

- π-π stacking between quinoline rings (distance ~3.7–3.8 Å) confirms planar geometry . Critical Step : Refinement with high-resolution data (R factor < 0.05) and validation using tools like PLATON or Mercury .

Q. What experimental strategies mitigate low yields in the synthesis of this compound?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Use DMF or THF to enhance nucleophilicity of cyclopropylmethanol .

- Catalysis : Add CuI (5 mol%) for Ullmann coupling to reduce reaction time and improve regioselectivity .

- Temperature Control : Gradual heating (e.g., 333–343 K) prevents decomposition of sensitive intermediates .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural validation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). For example, cyclopropylmethoxy proton shifts can be validated using ChemDraw or ACD/Labs .

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., mass error < 2 ppm). Discrepancies may indicate impurities or incorrect fragmentation assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates 1H-13C couplings to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.